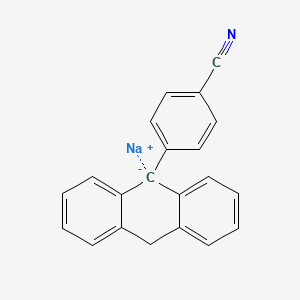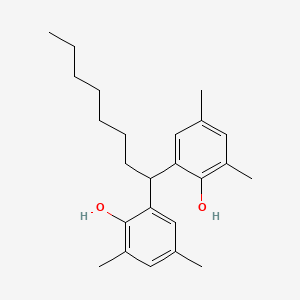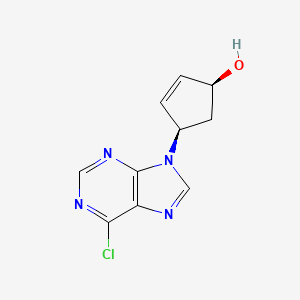
(1S,4R)-4-(6-Chloro-9H-purin-9-yl)cyclopent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
abacavir , is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. It was first approved by the FDA in 1998 and has since played a crucial role in antiretroviral therapy.
Métodos De Preparación
Synthesis Routes: Abacavir can be synthesized through several routes. One common method involves the following steps:
Preparation of 6-Chloro-9H-purin-9-ol: The starting material, 6-chloropurine, undergoes nucleophilic substitution with hydroxide ion to yield 6-chloro-9H-purin-9-ol.
Cyclopentenone Formation: The cyclopentenone ring is formed by reacting 6-chloro-9H-purin-9-ol with cyclopentadiene under acidic conditions.
Reduction of the Enone: The enone functionality is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
Resolution: The chiral center is resolved to obtain the desired enantiomer, specifically the (1S,4R)-enantiomer.
Industrial Production: The industrial production of abacavir involves large-scale synthesis using optimized conditions. The process ensures high yield, purity, and enantiomeric selectivity.
Análisis De Reacciones Químicas
Abacavir undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid derivative.
Substitution: Nucleophilic substitution reactions occur at the chloro substituent.
Reduction: Reduction of the enone group is essential during synthesis.
Phosphorylation: Abacavir is phosphorylated intracellularly to its active triphosphate form.
Common reagents include strong bases (e.g., sodium hydroxide), reducing agents (e.g., LiAlH₄), and phosphorylating agents (e.g., adenosine kinase).
Major products include the active triphosphate metabolite and the carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Abacavir’s applications extend beyond HIV treatment:
Chemistry: It serves as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: Researchers explore its impact on mitochondrial function and cellular metabolism.
Medicine: Abacavir is part of combination therapies for HIV/AIDS patients.
Industry: Its synthesis and purification methods contribute to drug development.
Mecanismo De Acción
Abacavir inhibits the reverse transcriptase enzyme by competing with natural nucleosides. Once phosphorylated, it incorporates into viral DNA during replication, leading to chain termination. Its unique hypersensitivity reaction (HSR) involves HLA-B*57:01 binding and immune activation.
Comparación Con Compuestos Similares
Abacavir stands out due to its:
Chirality: The (1S,4R)-enantiomer is essential for activity.
HSR Risk: Its association with HSR necessitates HLA-B*57:01 screening.
NRTI Class: It differs from other NRTIs in structure and mechanism.
Similar compounds include lamivudine, zidovudine, and tenofovir.
: FDA Approval of Abacavir. source : Hughes et al. (2004). Abacavir hypersensitivity reaction: an update. Annals of Pharmacotherapy, 38(12), 2122-2128. : Carr et al. (2000). Abacavir hypersensitivity reaction: a review. Clinical Infectious Diseases, 31(Supplement_3), S266-S273. : Martin et al. (2004). Abacavir hypersensitivity reaction: clinical features and HLA-B* 5701 typing in three patients. AIDS, 18(12), 1683-1684. : Moyle
Propiedades
Número CAS |
158799-93-0 |
|---|---|
Fórmula molecular |
C10H9ClN4O |
Peso molecular |
236.66 g/mol |
Nombre IUPAC |
(1S,4R)-4-(6-chloropurin-9-yl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H9ClN4O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h1-2,4-7,16H,3H2/t6-,7+/m0/s1 |
Clave InChI |
KNHDEYXHYZZUNG-NKWVEPMBSA-N |
SMILES isomérico |
C1[C@H](C=C[C@H]1O)N2C=NC3=C2N=CN=C3Cl |
SMILES canónico |
C1C(C=CC1O)N2C=NC3=C2N=CN=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
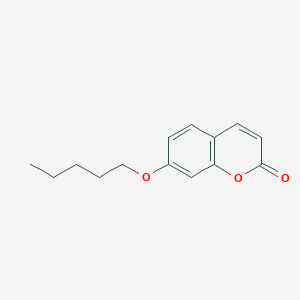
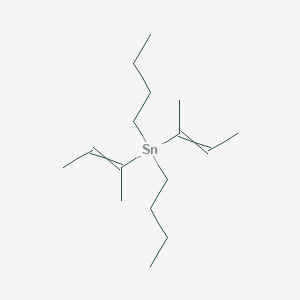
![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
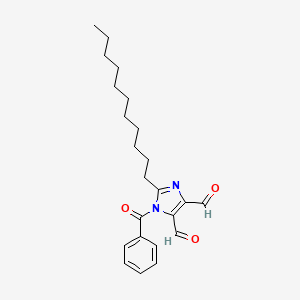
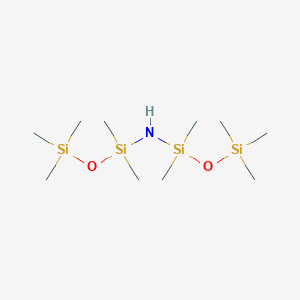
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
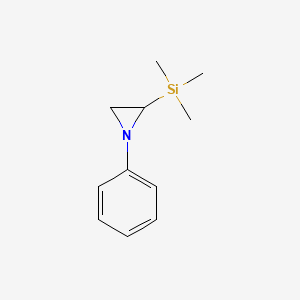
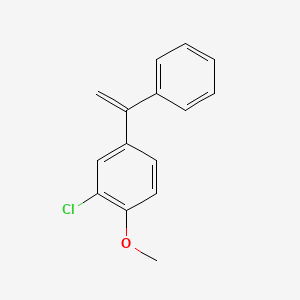
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)

